2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
Description
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole moiety and a piperidine ring linked via a sulfonyl group to a 3,5-dimethylisoxazole. This structure combines pharmacophoric elements associated with diverse biological activities, including kinase inhibition and central nervous system (CNS) modulation.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-11-17(12(2)29-22-11)30(24,25)23-7-3-4-14(9-23)19-21-20-18(28-19)13-5-6-15-16(8-13)27-10-26-15/h5-6,8,14H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNKAYHZSMJXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and isoxazole intermediates, followed by their coupling with a piperidine derivative. The final step often involves the formation of the oxadiazole ring under specific reaction conditions such as the use of dehydrating agents or cyclization catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the isoxazole sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
<sup>†</sup>LogP values estimated via computational modeling.
Key Observations :
In contrast, pyrazole () and dihydroisoxazole () cores exhibit different conformational dynamics, impacting target engagement .
Substituent Effects: Sulfonyl vs. Dimethylisoxazole vs. tert-Butyl: The 3,5-dimethylisoxazole substituent offers metabolic stability over the tert-butyl group in ’s pyrazole derivative, which may reduce hepatic clearance .
Biological Target Specificity :
- ’s oxadiazole analogue demonstrates explicit GSK3B inhibition, suggesting the target compound’s sulfonyl-piperidine chain could similarly engage kinase active sites. In contrast, ’s pyrazole derivative prioritizes anticonvulsant activity, likely via voltage-gated ion channel modulation .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP (2.8) balances CNS penetration and solubility better than ’s highly lipophilic pyrazole (LogP 4.1) .
- Solubility : The sulfonyl group improves aqueous solubility (~50 µM) compared to ’s thioether analogue (~10 µM), critical for oral bioavailability .
- Metabolic Stability : The dimethylisoxazole moiety in the target compound resists oxidative metabolism more effectively than the pyridine ring in ’s dihydroisoxazole derivative .
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides or through oxidative coupling of aldehydes with hydrazine derivatives. For example, a reported method involves refluxing substituted hydrazides with triethyl orthoformate in acetic acid to form the oxadiazole ring . Key parameters include reaction temperature (80–100°C) and solvent choice (e.g., ethanol or DMF). Characterization via -NMR should confirm the absence of NH protons (δ 8–10 ppm) to verify cyclization success.
Q. How can the sulfonyl piperidine moiety be introduced into the structure?
The sulfonyl group on the piperidine ring is introduced via sulfonation using 3,5-dimethylisoxazole-4-sulfonyl chloride. This reaction is typically performed in anhydrous dichloromethane or THF under nitrogen, with a tertiary amine base (e.g., triethylamine) to scavenge HCl. Reaction monitoring by TLC (eluent: 7:3 hexane/ethyl acetate) is critical to avoid over-sulfonation. Purification via silica gel chromatography yields the sulfonated intermediate .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR : -NMR identifies aromatic protons (δ 6.5–7.5 ppm for benzodioxole), methyl groups (δ 2.1–2.5 ppm for isoxazole), and piperidine protons (δ 3.0–3.5 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
- X-ray crystallography : Resolves spatial arrangements, such as the anti-periplanar orientation of the pyridine ring relative to the benzodioxole unit in related structures .
Advanced Research Questions
Q. How do structural modifications to the benzodioxole or isoxazole groups impact biological activity?
SAR studies on analogous compounds reveal that:
- Electron-withdrawing groups (e.g., -NO) on benzodioxole enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier permeability .
- Methyl groups on the isoxazole improve metabolic stability by sterically hindering cytochrome P450-mediated oxidation . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like GABA receptors, guiding rational design .
Q. How can conflicting bioactivity data from different assays be resolved?
Contradictions often arise from assay-specific conditions (e.g., cell type, concentration). For example:
- In vitro enzyme inhibition (IC) may not correlate with in vivo efficacy due to pharmacokinetic factors.
- Use orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) to validate results. Adjust experimental parameters (e.g., serum concentration, incubation time) to mimic physiological conditions .
Q. What strategies optimize yield in multi-step syntheses?
- Step 1 (Benzodioxole coupling) : Use Pd(PPh) as a catalyst for Suzuki-Miyaura coupling (yield: 65–75%) .
- Step 2 (Oxadiazole formation) : Replace conventional heating with microwave-assisted synthesis (30 min vs. 4 h, yield increase by 15–20%) .
- Step 3 (Sulfonation) : Employ flow chemistry to control exothermic reactions and reduce side products .
Q. What computational tools predict metabolic stability of this compound?
- ADMET Predictors : Estimate CYP450 metabolism, half-life, and clearance.
- MetaSite : Identifies probable metabolic hotspots (e.g., piperidine sulfonyl group) .
- MD Simulations : Assess conformational flexibility affecting enzyme binding (e.g., GROMACS for 100-ns trajectories) .
Experimental Design & Data Analysis
Q. How to design a robust bioactivity screening protocol?
- Primary screen : Use high-throughput assays (e.g., fluorescence polarization for enzyme inhibition).
- Secondary validation : Employ SPR or ITC for binding affinity (K) and stoichiometry.
- Tertiary assays : In vivo models (e.g., rodent seizure models for anticonvulsant evaluation) with dose-response curves (EC) .
Q. What statistical methods resolve variability in SAR data?
- Multivariate analysis (PLS or PCA) : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity.
- Bootstrap resampling : Quantifies uncertainty in IC values from triplicate experiments .
Structural & Mechanistic Studies
Q. How to elucidate the binding mode to neurological targets?
- Cryo-EM : Resolve compound-bound structures of GABA receptors at 3–4 Å resolution.
- Alanine scanning mutagenesis : Identify critical residues (e.g., α1-H102) for binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
